4-Butyl-N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide

Description

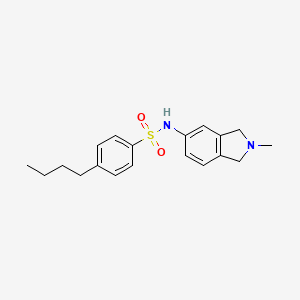

4-Butyl-N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzene-sulfonamide core linked to a 2-methyl-2,3-dihydro-1H-isoindol-5-yl moiety via an N-substitution. Isoindol derivatives, such as those in Garenoxacin Mesylate (a fluoroquinolone antibiotic), are known for their pharmacological relevance, particularly in targeting bacterial DNA gyrase . The sulfonamide group is a hallmark of enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2) inhibitors like SC-558) and antimicrobial agents, suggesting possible therapeutic applications for this compound .

Properties

CAS No. |

583025-25-6 |

|---|---|

Molecular Formula |

C19H24N2O2S |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

4-butyl-N-(2-methyl-1,3-dihydroisoindol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H24N2O2S/c1-3-4-5-15-6-10-19(11-7-15)24(22,23)20-18-9-8-16-13-21(2)14-17(16)12-18/h6-12,20H,3-5,13-14H2,1-2H3 |

InChI Key |

UOXRATPLTLGJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CN(C3)C)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-butylbenzenesulfonyl chloride with 2-methylisoindoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated sulfonamide groups.

Substitution: Substituted sulfonamide derivatives with various functional groups.

Scientific Research Applications

4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several pharmacologically active molecules:

- SC-558 : A COX-2 inhibitor featuring a 3,4-dihydroquinazolinyl group instead of isoindol. Both compounds include a sulfonamide group, but SC-558’s electron-withdrawing substituents (e.g., methoxy, halogens) enhance binding to COX-2’s hydrophobic pocket .

- Garenoxacin Mesylate: Contains a 2,3-dihydro-1H-isoindol-5-yl group but fused to a quinolone core. The isoindol moiety in both compounds may contribute to rigidity and target interaction, though Garenoxacin’s fluoroquinolone structure prioritizes DNA gyrase inhibition .

- Patent Derivatives (Example 52) : A structurally complex sulfonamide with a trifluoroacetamido group and tetrahydrofuran substituents. Unlike the target compound, its bulkier substituents likely limit solubility but improve receptor specificity .

Data Tables Summarizing Key Differences

*Calculated based on structural formulas.

Biological Activity

4-Butyl-N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide, with the CAS number 199852-23-8, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant pharmacological data, supported by case studies and experimental findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound has shown promise in modulating cardiovascular parameters.

Cardiovascular Effects

A study evaluated the impact of various benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings revealed that certain sulfonamide derivatives could significantly alter perfusion pressure:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | No change |

| Benzene Sulfonamide | 0.001 | Decrease |

| 4-(2-Aminoethyl)-Benzene Sulfonamide | 0.001 | Significant decrease |

| 4-(2-Methyl)-Isoindol Sulfonamide | 0.001 | Moderate decrease |

These results suggest that this compound may influence cardiovascular dynamics through mechanisms involving calcium channel modulation .

The biological activity of this compound is hypothesized to involve interaction with calcium channels, which play a crucial role in cardiac contractility and vascular tone regulation. Theoretical docking studies indicated that the compound could bind to calcium channel proteins, potentially inhibiting their activity and thereby affecting myocardial perfusion .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME. These studies suggest favorable properties for oral bioavailability and moderate permeability across biological membranes .

Case Studies and Experimental Data

Recent experimental data further elucidate the biological activity of this compound:

- Study on Perfusion Pressure : An experiment conducted on isolated rat hearts demonstrated that administration of the compound led to a time-dependent reduction in perfusion pressure compared to controls. This effect was statistically significant (p < 0.05), indicating a robust biological response .

- Calcium Channel Interaction : Additional studies employed molecular docking simulations to assess how the compound interacts with various calcium channel blockers (e.g., nifedipine). The results suggested that this compound could mimic the action of these blockers by stabilizing inactive conformations of the channel proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.